Lipophilicity (logP) Differentiation: 3,5-Difluoro vs. Non-Fluorinated and 4-Fluoro Analogs
The calculated logP of 1-(3,5-difluorophenyl)-1H-pyrazol-4-amine is 2.31, representing a substantial increase in lipophilicity relative to the non-fluorinated parent 1-phenyl-1H-pyrazol-4-amine (estimated logP ~1.4), and is moderately higher than the mono-fluorinated 1-(4-fluorophenyl)-1H-pyrazol-4-amine analog (estimated logP ~1.8) . This 0.5–0.9 logP unit increase corresponds to approximately a 3- to 8-fold higher partition coefficient, which can enhance passive membrane permeability while still maintaining favorable drug-like properties (logP <3).
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.31 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazol-4-amine (estimated logP ~1.4); 1-(4-Fluorophenyl)-1H-pyrazol-4-amine (estimated logP ~1.8) |
| Quantified Difference | ΔlogP ≈ 0.5–0.9 units (~3- to 8-fold increase in partition coefficient) |
| Conditions | Calculated values based on ACD/Labs or similar in silico prediction algorithms; comparative values are estimates from structural analogs with known calculated logP data. |
Why This Matters
The 3,5-difluorophenyl substitution confers a logP value within the optimal range (1–3) for oral bioavailability and cellular permeability, balancing solubility and membrane penetration better than non-fluorinated or mono-fluorinated analogs.
